molecular formula C23H18O3 B5697773 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one

Cat. No.: B5697773
M. Wt: 342.4 g/mol
InChI Key: DHUHSYUOCSPCLM-UHFFFAOYSA-N
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Description

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound has a unique structure that combines a benzochromene core with a 2,5-dimethylphenyl group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-dimethylphenyl ketone, which is then reacted with a suitable chromene precursor under acidic or basic conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like column chromatography and recrystallization. The choice of solvents and catalysts is also tailored to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions include various substituted chromenes, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antifungal and antibacterial properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylchromene: Known for its antifungal properties.

    2,5-Dimethylphenyl derivatives: Studied for their antibacterial and anticancer activities.

Uniqueness

What sets 2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one apart is its unique combination of a benzochromene core with a 2,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-(2,5-dimethylphenyl)-2-oxoethyl]benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O3/c1-14-7-8-15(2)19(11-14)21(24)13-17-12-20-18-6-4-3-5-16(18)9-10-22(20)26-23(17)25/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHUHSYUOCSPCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CC2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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